

physicochemical properties of 1-(5-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5'-Chloro-2'-hydroxyacetophenone*

Cat. No.: *B072141*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the core physicochemical properties of 1-(5-Chloro-2-hydroxyphenyl)ethanone, a compound of interest in various chemical syntheses.^{[1][2]} It serves as a technical guide for researchers, offering a consolidated resource of its physical and chemical characteristics, detailed experimental protocols for property determination, and a logical workflow for its characterization. The information presented is crucial for applications in medicinal chemistry, material science, and broader drug development processes.

Physicochemical Properties

1-(5-Chloro-2-hydroxyphenyl)ethanone is a slightly yellow crystalline powder or chunk.^{[1][2]} A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_8H_7ClO_2$	[2] [3]
Molecular Weight	170.59 g/mol	[2] [3]
Melting Point	54-56 °C	[1] [2] [4]
Boiling Point	270.9 °C at 760 mmHg 126-128 °C at 28 mmHg	[2] [1] [4]
Density	1.298 g/cm ³ (estimate)	[2]
pKa	9.72 ± 0.18 (Predicted)	[2] [4]
LogP (Octanol/Water)	2.24820	[2]
Appearance	Slightly yellow crystalline powder or chunks	[1] [2]
Storage Temperature	Room Temperature (Sealed in dry conditions)	[2] [4]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of 1-(5-Chloro-2-hydroxyphenyl)ethanone.

- Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule.[\[5\]](#)[\[6\]](#)[\[7\]](#) Key absorptions are expected for the hydroxyl (-OH), carbonyl (C=O), and chloro (C-Cl) groups, as well as aromatic C-H and C=C bonds.[\[8\]](#)[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for structural elucidation.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 1-(5-Chloro-2-hydroxyphenyl)ethanone.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[16][17] Impurities typically depress the melting point and broaden the melting range.[16]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[18]
- Thermometer[17]
- Spatula

Procedure:

- **Sample Preparation:** Ensure the sample of 1-(5-Chloro-2-hydroxyphenyl)ethanone is completely dry and in a powdered form.[19] Introduce a small amount of the compound into the open end of a capillary tube.[18] Pack the solid into the closed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[18] The packed sample should be 1-2 mm high.[16]
- **Apparatus Setup:** Place the capillary tube into the heating block of the melting point apparatus.[18]
- **Heating:** Begin heating the sample. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.
- **Measurement:** For an accurate measurement, allow the apparatus to cool to at least 15-20°C below the approximate melting point.[18] Then, heat the sample slowly, at a rate of about 1-2°C per minute, as the melting point is approached.

- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.[17]

Solubility Determination

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20] This protocol provides a qualitative and semi-quantitative method for assessing solubility.

Apparatus:

- Test tubes and rack
- Spatula
- Graduated pipettes or cylinders
- Vortex mixer or shaker
- Balance

Procedure:

- Qualitative Assessment: Place approximately 25 mg of 1-(5-Chloro-2-hydroxyphenyl)ethanone into a small test tube.[21]
- Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, diethyl ether, acetone) in small portions.[21]
- Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[21] Observe if the solid dissolves completely.
- Classification: Based on the amount of solvent required to dissolve the sample, the solubility can be qualitatively classified (e.g., soluble, sparingly soluble, insoluble).
- Quantitative Measurement (Shake-Flask Method): a. Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of the solvent in a flask. b.

Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[22] c. After reaching equilibrium, allow the undissolved solid to settle. d. Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included. e. Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[23]

Spectroscopic Analysis Protocols

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[5][7][24] The absorption frequencies are characteristic of the types of bonds and functional groups present.[6][25]

Apparatus:

- Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[24]
- Spatula

Procedure (using ATR-FTIR):

- Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small, representative amount of the solid 1-(5-Chloro-2-hydroxyphenyl)ethanone sample onto the ATR crystal.[24]
- Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
- Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical range is 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch, C=O stretch, C-Cl stretch, aromatic C=C bends).

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (like ^1H and ^{13}C).[\[12\]](#)[\[26\]](#) When placed in a strong magnetic field and irradiated with radiofrequency waves, these nuclei absorb energy at specific frequencies, which are highly dependent on their chemical environment.[\[11\]](#)

Apparatus:

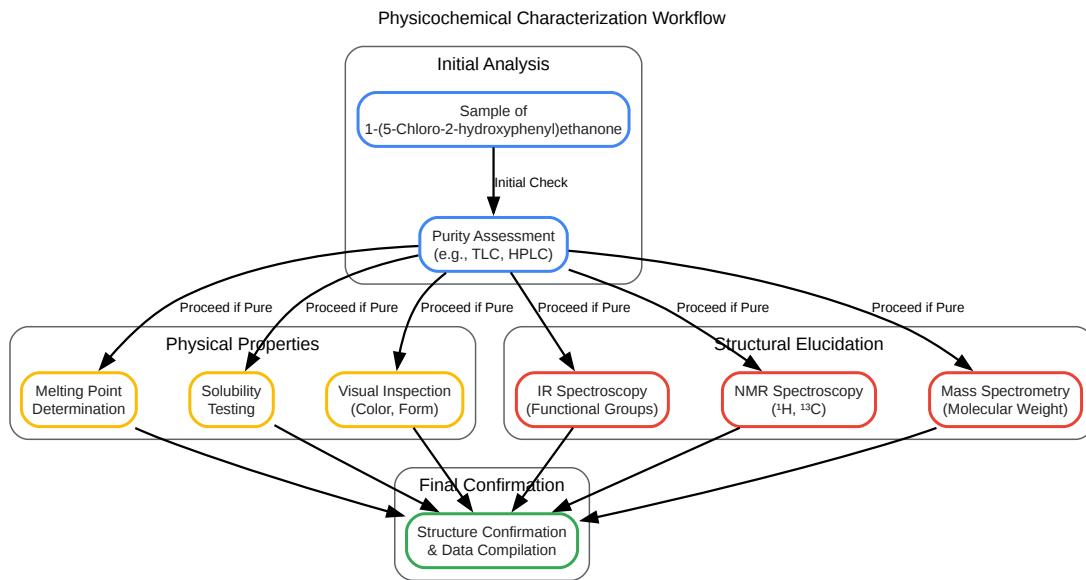
- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)[\[12\]](#)[\[26\]](#)
- Pipette and balance

Procedure:

- Sample Preparation: Dissolve approximately 10 mg of 1-(5-Chloro-2-hydroxyphenyl)ethanone in about 0.7 mL of a suitable deuterated solvent in a clean NMR tube.[\[26\]](#)
- Homogenization: Ensure the sample is fully dissolved by gentle shaking or vortexing.[\[26\]](#)
- Instrument Setup: Insert the NMR tube into a spinner and place it in the NMR spectrometer. [\[26\]](#) The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
- Spectrum Acquisition: Acquire the desired NMR spectra (e.g., ^1H , ^{13}C , COSY).
- Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Analyze the resulting spectrum by examining chemical shifts, integration (for ^1H), and splitting patterns to elucidate the molecular structure.[\[26\]](#)

Principle: Mass spectrometry ionizes molecules and then separates and detects the resulting ions based on their mass-to-charge (m/z) ratio.[\[13\]](#)[\[14\]](#)[\[27\]](#) This provides the molecular weight and information about the molecule's fragmentation.[\[15\]](#)

Apparatus:


- Mass spectrometer with an appropriate ion source (e.g., Electron Ionization - EI).[14]
- Sample introduction system (e.g., direct insertion probe, GC/LC coupling)

Procedure (using Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer.
- Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M^+).[14]
- Fragmentation: The molecular ions are often unstable and break apart into smaller, charged fragment ions.[15]
- Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.

Experimental and Analytical Workflow

The characterization of 1-(5-Chloro-2-hydroxyphenyl)ethanone follows a logical progression of experiments to determine its properties and confirm its identity. The workflow diagram below illustrates these interconnected steps.

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of a chemical compound.

Conclusion

This technical guide provides essential data and standardized protocols for the physicochemical characterization of 1-(5-Chloro-2-hydroxyphenyl)ethanone. The tabulated properties, detailed experimental procedures, and logical workflow are intended to support researchers in their synthetic, analytical, and developmental endeavors, ensuring accurate and

reproducible results. The compound's utility in the synthesis of various other molecules, such as 6-chloro-2-methyl-4H-chrome-4-one, underscores the importance of a thorough understanding of its fundamental properties.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]
- 4. 1-(5-Chloro-2-hydroxyphenyl)ethanone CAS#: 1450-74-4 [amp.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-(5-Chloro-2-hydroxyphenyl)ethanone(1450-74-4) IR Spectrum [m.chemicalbook.com]
- 9. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. azolifesciences.com [azolifesciences.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. pennwest.edu [pennwest.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. westlab.com [westlab.com]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. solubility experimental methods.pptx [slideshare.net]
- 24. amherst.edu [amherst.edu]
- 25. webassign.net [webassign.net]
- 26. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 27. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [physicochemical properties of 1-(5-Chloro-2-hydroxyphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072141#physicochemical-properties-of-1-5-chloro-2-hydroxyphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com